3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine;dihydrochloride
Overview
Description
LDN 209929 dihydrochloride is a potent and selective inhibitor of haspin kinase, with an IC50 value of 55 nM . Haspin kinase is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3) during early prophase . This compound displays 180-fold selectivity over dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) .
Scientific Research Applications
LDN 209929 dihydrochloride has several scientific research applications:
Chemistry: Used as a tool compound to study the role of haspin kinase in various biochemical pathways.
Biology: Employed in cell biology to investigate the effects of haspin inhibition on cell division and chromosomal dynamics.
Medicine: Potential therapeutic applications in cancer research, particularly in targeting proliferative diseases where haspin kinase is overexpressed.
Industry: Utilized in the development of kinase inhibitor libraries for high-throughput screening
Preparation Methods
The synthesis of LDN 209929 dihydrochloride involves multiple steps, starting with the preparation of the core acridine structure. The synthetic route typically includes the following steps:
Formation of the acridine core: This involves the condensation of appropriate aromatic amines and aldehydes under acidic conditions.
Introduction of the thioether linkage: The acridine core is then reacted with a thiol compound to introduce the thioether linkage.
Final modifications: The compound is further modified to introduce the dihydrochloride salt form, enhancing its solubility and stability
Chemical Reactions Analysis
LDN 209929 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles
Mechanism of Action
LDN 209929 dihydrochloride exerts its effects by selectively inhibiting haspin kinase. The inhibition of haspin kinase prevents the phosphorylation of histone H3 at threonine 3, disrupting the proper alignment and segregation of chromosomes during mitosis. This leads to cell cycle arrest and apoptosis in proliferative cells .
Comparison with Similar Compounds
LDN 209929 dihydrochloride is compared with other haspin kinase inhibitors, such as LDN 192960. While both compounds inhibit haspin kinase, LDN 209929 dihydrochloride exhibits higher selectivity and potency . Similar compounds include:
LDN 192960: An earlier analogue with lower selectivity.
DYRK inhibitors: Compounds targeting dual-specificity tyrosine-phosphorylation-regulated kinases
LDN 209929 dihydrochloride stands out due to its high selectivity and potency, making it a valuable tool in scientific research.
Properties
IUPAC Name |
3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS.2ClH/c1-21-12-4-6-16-14(10-12)17(22-8-2-7-19)13-9-11(18)3-5-15(13)20-16;;/h3-6,9-10H,2,7-8,19H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCCOXNODBCCGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)Cl.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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